molecular formula C15H15ClN2O3S2 B11009708 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11009708
M. Wt: 370.9 g/mol
InChI Key: XXXKYRQUAXQSGL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the chlorophenyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include thionyl chloride, chlorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
  • 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid
  • 4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15ClN2O3S2

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15ClN2O3S2/c1-9-13(14(19)18-12-6-7-23(20,21)8-12)22-15(17-9)10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,18,19)

InChI Key

XXXKYRQUAXQSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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